Fmoc-Pro(3R-Me)-OH
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Overview
Description
Fmoc-Pro(3R-Me)-OH: is a derivative of proline, an amino acid, where the proline is modified with a 3R-methyl group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Pro(3R-Me)-OH typically involves the following steps:
Protection of Proline: The proline is first protected by the Fmoc group. This is usually achieved by reacting proline with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation: The protected proline is then methylated at the 3-position. This can be done using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Pro(3R-Me)-OH: undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Substitution Reactions: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Methyl iodide in the presence of sodium hydride.
Major Products Formed
Deprotection: Pro(3R-Me)-OH.
Coupling: Peptides with this compound as a residue.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fmoc-Pro(3R-Me)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-Pro(3R-Me)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation. The 3R-methyl group can influence the conformation and properties of the resulting peptides, affecting their biological activity and stability.
Comparison with Similar Compounds
Fmoc-Pro(3R-Me)-OH: can be compared with other Fmoc-protected amino acids and proline derivatives:
Fmoc-Pro-OH: Lacks the 3R-methyl group, making it less sterically hindered.
Fmoc-Pro(4R-Me)-OH: Methyl group at the 4-position, affecting the peptide’s conformation differently.
Fmoc-Pro(3S-Me)-OH: Stereoisomer with the methyl group in the 3S position, leading to different stereochemical properties.
Uniqueness: : The presence of the 3R-methyl group in This compound provides unique steric and electronic properties, making it valuable for designing peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIPWYYPLYLFH-YJYMSZOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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